MNBA (4-methyl-3-nitro-benzoic acid)
CAS No.:
Cat. No.: VC20738006
Molecular Formula: C8H7NO4
Molecular Weight: 181.14548
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7NO4 |
|---|---|
| Molecular Weight | 181.14548 |
| SMILES | O=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
4-Methyl-3-nitrobenzoic acid is an aromatic carboxylic acid featuring a nitro group at the 3-position and a methyl group at the 4-position of the benzoic acid structure. This positioning of functional groups contributes to its specific reactivity patterns and applications.
Identification Parameters
The compound is identified through various chemical identifiers as outlined in the table below:
| Parameter | Value |
|---|---|
| IUPAC Name | 4-Methyl-3-nitrobenzoic acid |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| CAS Registry Number | 96-98-0 |
| Alternative Names | 3-Nitro-4-methylbenzoic acid; 3-Nitro-p-toluic acid; 3-Nitro-para-toluic acid |
These identification parameters are essential for researchers and industry professionals seeking to work with or study this compound .
Physical and Chemical Properties
4-Methyl-3-nitrobenzoic acid exhibits distinctive physical and chemical properties that inform its applications and handling requirements:
| Property | Value |
|---|---|
| Physical Appearance | Off-white solid (similar to related nitrobenzoic acids) |
| Density | 1.4±0.1 g/cm³ |
| Melting Point | 187-190°C |
| Boiling Point | 351.4±30.0°C at 760 mmHg |
| Flash Point | 159.0±13.0°C |
| LogP | 2.28 |
| Water Solubility | <0.1 g/100 mL at 22°C |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
| Index of Refraction | 1.601 |
These physical properties demonstrate that 4-methyl-3-nitrobenzoic acid is a stable solid at room temperature with relatively low water solubility, which influences its extraction and purification methods .
Structural Comparison with Related Compounds
Although 4-methyl-3-nitrobenzoic acid is distinct from 2-methyl-6-nitrobenzoic anhydride (MNBA), understanding their relationship and differences is important for clarity.
Distinguishing MNBA from 4-Methyl-3-nitrobenzoic acid
It is crucial to note that the acronym MNBA specifically refers to 2-methyl-6-nitrobenzoic anhydride, which was developed in 2002 by Professor Isamu Shiina at Tokyo University of Science, Japan. MNBA functions as a condensation reagent for esterification reactions and is particularly valuable for macrolactonization processes .
In contrast, 4-methyl-3-nitrobenzoic acid is a distinct chemical entity with different structural features and applications. Its structure contains:
-
A benzoic acid core with a carboxylic acid group
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A nitro group at the 3-position
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A methyl group at the 4-position
This structural configuration grants 4-methyl-3-nitrobenzoic acid its specific reactivity profile and applications in synthesis .
Applications in Research and Industry
4-Methyl-3-nitrobenzoic acid has demonstrated versatility across multiple scientific and industrial domains, making it a valuable chemical intermediate.
Pharmaceutical Applications
The compound serves as a key intermediate in pharmaceutical synthesis pathways, particularly in the development of:
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Anti-inflammatory medications
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Analgesic drugs
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Various pharmaceutical intermediates requiring functionalized aromatic systems
The presence of both nitro and carboxylic acid functional groups enables selective transformations that are valuable in multi-step pharmaceutical synthesis routes .
Dye and Pigment Production
In the colorant industry, 4-methyl-3-nitrobenzoic acid contributes to the production of:
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Textile dyes with vibrant coloration properties
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Pigments for plastics and polymeric materials
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Specialty colorants requiring specific chromophore structures
The nitroaromatic structure contributes to the chromophoric properties essential for many industrial dyes and pigments .
Polymer Chemistry Applications
The compound enhances polymeric materials by:
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Improving thermal stability in specialty polymers
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Enhancing chemical resistance properties
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Contributing to structural modifications of polymer chains
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Serving as a functional monomer in specific polymerization reactions
These properties make it particularly valuable in automotive and aerospace applications where material performance under demanding conditions is essential .
Analytical Chemistry
In laboratory settings, 4-methyl-3-nitrobenzoic acid functions as:
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A reagent for analytical determinations
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A reference standard for chromatographic methods
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A detection agent for specific chemical substances
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A quality control component in laboratory protocols
These analytical applications leverage the compound's specific reactivity and stability properties .
Environmental Science Research
Environmental scientists utilize the compound to:
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Study degradation mechanisms of nitroaromatic compounds in ecosystems
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Investigate environmental fate of substituted benzoic acids
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Develop models for understanding the environmental impact of industrial chemicals
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Assess biodegradation pathways of nitro-substituted aromatics
This research is crucial for understanding environmental impacts and developing safer chemical alternatives .
Research Findings and Future Perspectives
While the search results don't provide specific research findings directly related to 4-methyl-3-nitrobenzoic acid, the compound's structure suggests potential for:
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Development as a precursor for pharmaceutical intermediates
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Exploration in catalysis applications
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Investigation as a functional material component
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Study in electrochemical systems
Research on related compounds like 4-((nitrooxy)methyl)-3-nitrobenzoic acid has demonstrated interesting biological activities including antinociceptive and anti-inflammatory properties, suggesting potential avenues for investigation of derivatives of 4-methyl-3-nitrobenzoic acid .
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